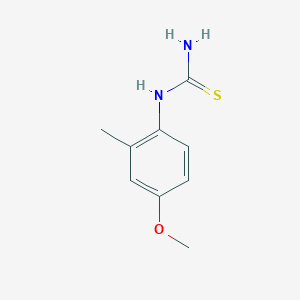
2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine is an organic compound with the molecular formula C8H14N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine typically involves the alkylation of pyrrole derivatives. One common method is the reaction of 1-ethylpyrrole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
- 2-(1-methyl-1H-pyrrol-2-yl)ethan-1-amine
- 2-(1-propyl-1H-pyrrol-2-yl)ethan-1-amine
- 2-(1-butyl-1H-pyrrol-2-yl)ethan-1-amine
Comparison: Compared to its analogs, 2-(1-ethyl-1H-pyrrol-2-yl)ethan-1-amine is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for specific applications where other analogs may not be as effective.
Properties
CAS No. |
1354777-29-9 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(1-ethylpyrrol-2-yl)ethanamine |
InChI |
InChI=1S/C8H14N2/c1-2-10-7-3-4-8(10)5-6-9/h3-4,7H,2,5-6,9H2,1H3 |
InChI Key |
UZHJWWNKUFBJHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC=C1CCN |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



